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Compound of Interest

Compound Name: Thozalinone

Cat. No.: B1682885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Thozalinone (CAS No. 655-05-0) is a psychostimulant that has garnered interest for its unique

pharmacological profile as a dopamine and norepinephrine releasing agent. This technical

guide provides a comprehensive overview of its chemical properties, a detailed (though

generalized due to scarcity of public detailed procedures) synthetic protocol, and methods for

its analytical characterization. Furthermore, it elucidates the signaling pathways central to its

mechanism of action, offering a valuable resource for researchers in pharmacology and drug

development.

Chemical Properties
Thozalinone, with the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a

heterocyclic compound. Its core chemical and physical properties are summarized in the table

below.
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Property Value

CAS Number 655-05-0

Molecular Formula C₁₁H₁₂N₂O₂

Molecular Weight 204.23 g/mol

IUPAC Name
2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-

one

SMILES CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Melting Point 133-136 °C

Solubility Soluble in DMSO

Synthesis
While a specific, detailed experimental protocol for the synthesis of Thozalinone is not readily

available in publicly accessible literature, a general synthetic route can be inferred from patent

literature. The synthesis generally involves the reaction of a mandelic acid derivative with a

source of the dimethylamino group, followed by cyclization to form the oxazolone ring.

Generalized Experimental Protocol
Materials:

Mandelic acid or its ester derivative (e.g., methyl mandelate)

A suitable activating agent (e.g., thionyl chloride, oxalyl chloride)

Dimethylamine or a dimethylamine equivalent

A suitable base (e.g., triethylamine, pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:
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Activation of Mandelic Acid: To a solution of mandelic acid in an anhydrous aprotic solvent,

an activating agent is added dropwise at a controlled temperature (typically 0 °C) to form the

corresponding acyl chloride. The reaction is stirred for a specified time until completion,

which can be monitored by techniques like thin-layer chromatography (TLC).

Amidation: The activated mandelic acid is then reacted with dimethylamine. This is usually

done by adding the acyl chloride solution to a solution of dimethylamine and a base in an

anhydrous aprotic solvent at a low temperature. The reaction mixture is stirred until the

formation of the amide is complete.

Cyclization: The resulting N,N-dimethyl-2-hydroxyphenylacetamide intermediate is then

cyclized to form the Thozalinone ring. This step may require heating and/or the addition of a

dehydrating agent to facilitate the intramolecular ring closure.

Purification: The crude Thozalinone is then purified using standard laboratory techniques

such as recrystallization or column chromatography to yield the final product of high purity.

It is crucial to note that this is a generalized protocol and the specific reaction conditions, such

as temperature, reaction times, and purification methods, would need to be optimized for

efficient and high-yield synthesis.

Analytical Characterization
The structural elucidation and purity assessment of Thozalinone are typically performed using

a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Thozalinone.

¹H NMR (Proton NMR): A generalized ¹H NMR spectrum of Thozalinone would be expected to

show signals corresponding to the aromatic protons of the phenyl group, the methine proton on

the oxazolone ring, and the two methyl groups of the dimethylamino substituent. The chemical

shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's

structure.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display distinct signals for each

unique carbon atom in the Thozalinone molecule, including the carbonyl carbon, the carbons

of the oxazolone and phenyl rings, and the methyl carbons.

Generalized NMR Protocol:

Sample Preparation: Dissolve a small amount of purified Thozalinone in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and

baseline correction) and interpret the resulting spectra to confirm the expected chemical

shifts, integrations, and coupling patterns consistent with the structure of Thozalinone.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Thozalinone
molecule.

Expected Characteristic Absorptions:

C=O stretch (carbonyl): A strong absorption band is expected in the region of 1750-1700

cm⁻¹.

C=N stretch (imine): An absorption band in the region of 1690-1640 cm⁻¹.

C-O-C stretch (ether): An absorption band in the range of 1250-1050 cm⁻¹.

Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region of the

spectrum.

Generalized FT-IR Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total

Reflectance (ATR) accessory.
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Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400

cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in Thozalinone.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Thozalinone and to

study its fragmentation pattern, which can further confirm its structure.

Expected Findings:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of Thozalinone (m/z

= 204.23) should be observed.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under

electron impact, yielding characteristic fragment ions that can be used to piece together the

structure.

Generalized Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of Thozalinone.

Mechanism of Action and Signaling Pathways
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Thozalinone exerts its psychostimulant effects by acting as a dopamine and norepinephrine

releasing agent. This action increases the concentration of these neurotransmitters in the

synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Dopaminergic Signaling Pathway
The following diagram illustrates the simplified mechanism of action of Thozalinone at a

dopaminergic synapse.
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Caption: Thozalinone's action at a dopaminergic synapse.

Noradrenergic Signaling Pathway
Similarly, Thozalinone enhances the release of norepinephrine, as depicted in the following

diagram.
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To cite this document: BenchChem. [Thozalinone: A Technical Guide to its Chemistry,
Pharmacology, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682885#thozalinone-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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